2-Fluoropyridin-4-amine dihydrochloride
Overview
Description
This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s boiling point is reported to be 2640±200 °C at 760 mmHg , which might influence its bioavailability.
Result of Action
Aminopyridines have been shown to restore ventilation and reverse respiratory acidosis in mice suffering from botulism, suggesting potential therapeutic applications .
Action Environment
It is known that the compound should be stored at 2-8°c and protected from light .
Preparation Methods
The synthesis of 2-Fluoropyridin-4-amine dihydrochloride involves several steps. One method includes the reaction of 2-pyridine carboxylic acid with a catalyst, fluoride, and an oxidant to obtain 4-fluoropyridine-2-formic acid. This intermediate is then reacted with chloroformate, an organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide. Finally, a Hofmann amide degradation reaction is performed on 4-fluoropyridine-2-formamide to obtain 2-amino-4-fluoropyridine . This method is advantageous for industrial production due to its short steps, high yield, and safe operation.
Chemical Reactions Analysis
2-Fluoropyridin-4-amine dihydrochloride undergoes various chemical reactions, including substitution reactions. The presence of the fluorine atom in the aromatic ring makes it less reactive than its chlorinated and brominated analogues . Common reagents used in these reactions include acetic anhydride and Bu4N+F− in DMF. Major products formed from these reactions include 2-fluoro-3-bromopyridine and 2-amino-5-fluoropyridine .
Scientific Research Applications
2-Fluoropyridin-4-amine dihydrochloride is used in various scientific research applications. In chemistry, it serves as an important intermediate in the synthesis of other fluorinated compounds. In biology and medicine, it is explored for its potential therapeutic properties, including its use as a catalyst and in the development of imaging agents for cancer . Additionally, it is used in the agrochemical and pharmaceutical industries as a raw material and intermediate .
Comparison with Similar Compounds
2-Fluoropyridin-4-amine dihydrochloride can be compared with other fluorinated pyridines, such as 2-fluoro-3-bromopyridine and 2-amino-5-fluoropyridine. These compounds share similar chemical properties due to the presence of the fluorine atom but differ in their reactivity and applications. For instance, 2-fluoro-3-bromopyridine is used in different substitution reactions, while 2-amino-5-fluoropyridine is explored for its potential as an AMPA potentiator .
Properties
IUPAC Name |
2-fluoropyridin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2.2ClH/c6-5-3-4(7)1-2-8-5;;/h1-3H,(H2,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMIVOIUKCWEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.